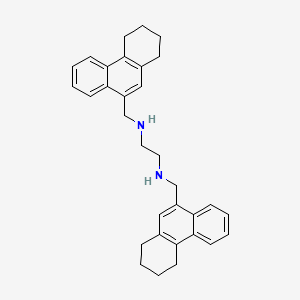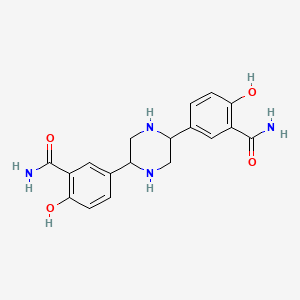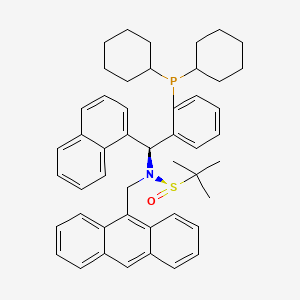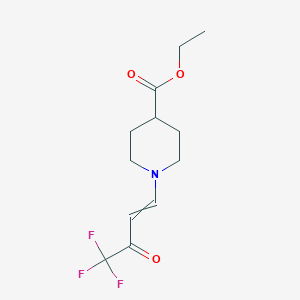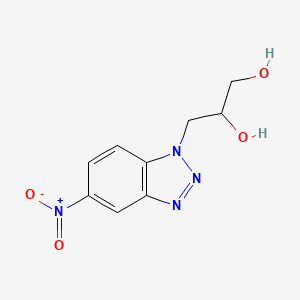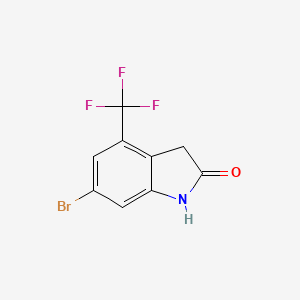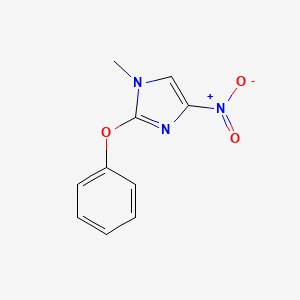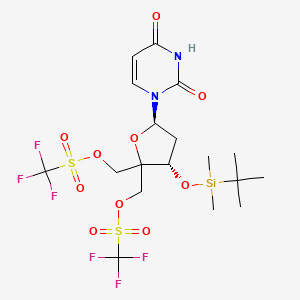
((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) is a complex organic compound with significant applications in synthetic organic chemistry. This compound features a unique structure that includes a tetrahydrofuran ring, a tert-butyldimethylsilyl group, and a pyrimidinyl moiety, making it a valuable intermediate in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl chloride, followed by the introduction of the pyrimidinyl moiety through nucleophilic substitution reactions. The final step involves the formation of the trifluoromethanesulfonate esters under mild conditions using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinyl moiety.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions with ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) include substituted pyrimidinyl derivatives, silyl-protected alcohols, and various nucleophilic substitution products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable building block for the construction of pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
In biology and medicine, ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) is used in the development of nucleoside analogs and other bioactive compounds. Its ability to modify nucleophilic sites in biomolecules makes it a useful tool in drug discovery and development.
Industry
In industry, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique structure and reactivity enable the production of high-performance polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate groups serve as leaving groups, facilitating the formation of new covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications, including the modification of biomolecules and the construction of complex organic frameworks.
Comparison with Similar Compounds
Similar Compounds
- ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate)
- ((2R,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-3-(2,4-dinitrophenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-({(2R,3S)-1-[(2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate
Uniqueness
The uniqueness of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) lies in its combination of functional groups, which confer high reactivity and versatility in synthetic applications. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles makes it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
Molecular Formula |
C18H26F6N2O10S2Si |
|---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
[(3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-(trifluoromethylsulfonyloxymethyl)oxolan-2-yl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C18H26F6N2O10S2Si/c1-15(2,3)39(4,5)36-11-8-13(26-7-6-12(27)25-14(26)28)35-16(11,9-33-37(29,30)17(19,20)21)10-34-38(31,32)18(22,23)24/h6-7,11,13H,8-10H2,1-5H3,(H,25,27,28)/t11-,13+/m0/s1 |
InChI Key |
FWAPGLVKWWPQEV-WCQYABFASA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](OC1(COS(=O)(=O)C(F)(F)F)COS(=O)(=O)C(F)(F)F)N2C=CC(=O)NC2=O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1(COS(=O)(=O)C(F)(F)F)COS(=O)(=O)C(F)(F)F)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


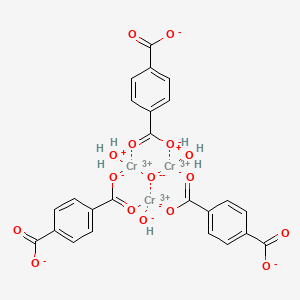
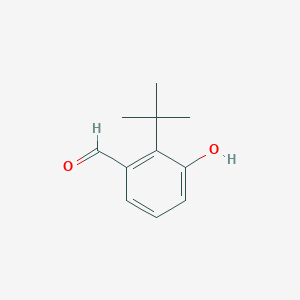
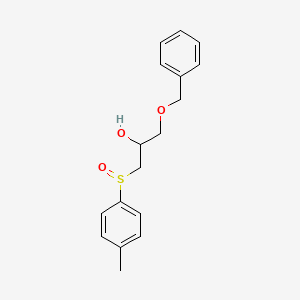
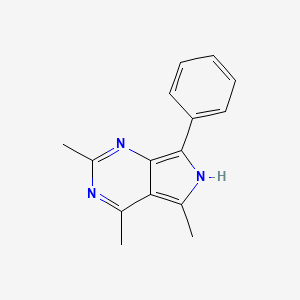
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)

